molecular formula C26H18N4O5S2 B13951199 8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate CAS No. 34352-08-4

8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate

Cat. No.: B13951199
CAS No.: 34352-08-4
M. Wt: 530.6 g/mol
InChI Key: UQKUNVLLLNJENL-UHFFFAOYSA-N
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Description

8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate is a complex organic compound with a molecular formula of C26H18N4O5S2 and a molecular weight of 530.57492 . This compound is known for its unique chemical structure, which includes a quinoline moiety, a thiazole ring, and a benzoate ester group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the quinoline and thiazole intermediates, followed by their coupling with the benzoate ester. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical products, including dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties in the compound are known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s sulphonyl group also plays a crucial role in its mechanism of action, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

CAS No.

34352-08-4

Molecular Formula

C26H18N4O5S2

Molecular Weight

530.6 g/mol

IUPAC Name

quinolin-8-yl 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C26H18N4O5S2/c31-24(29-18-10-12-19(13-11-18)37(33,34)30-26-28-15-16-36-26)20-7-1-2-8-21(20)25(32)35-22-9-3-5-17-6-4-14-27-23(17)22/h1-16H,(H,28,30)(H,29,31)

InChI Key

UQKUNVLLLNJENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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